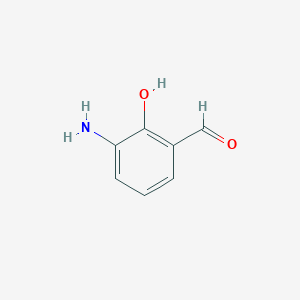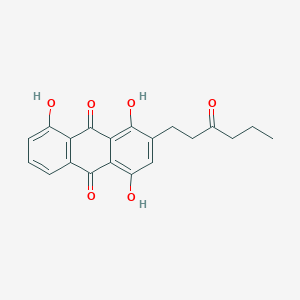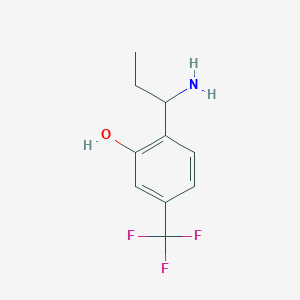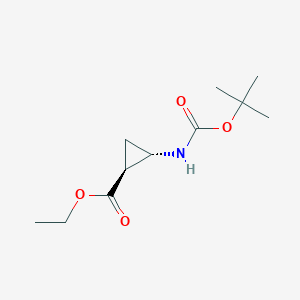
(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a compound that features a cyclopropane ring substituted with an ethyl ester and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the Boc-protected amino group. One common method involves the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane ester is then treated with di-tert-butyl dicarbonate (Boc2O) and a base to introduce the Boc-protected amino group .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .
化学反应分析
Types of Reactions
(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester or Boc-protected amino group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized cyclopropane derivatives .
科学研究应用
(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes
作用机制
The mechanism of action of (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The cyclopropane ring’s strained nature makes it reactive towards nucleophiles, facilitating its incorporation into larger molecular frameworks .
相似化合物的比较
Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate: Similar structure but without the stereochemistry.
Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate: Similar compound with a methyl ester instead of an ethyl ester.
(1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate: Enantiomer of the compound with different stereochemistry.
Uniqueness
The (1S,2S) stereochemistry of Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate imparts unique reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and chiral resolution processes .
属性
分子式 |
C11H19NO4 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC 名称 |
ethyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8-/m0/s1 |
InChI 键 |
WQCFOWMOJLYSPS-YUMQZZPRSA-N |
手性 SMILES |
CCOC(=O)[C@H]1C[C@@H]1NC(=O)OC(C)(C)C |
规范 SMILES |
CCOC(=O)C1CC1NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
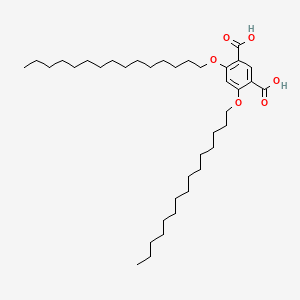
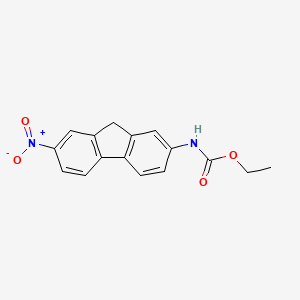
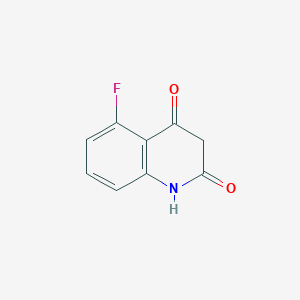
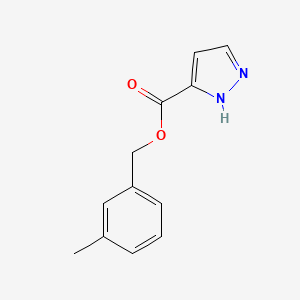
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
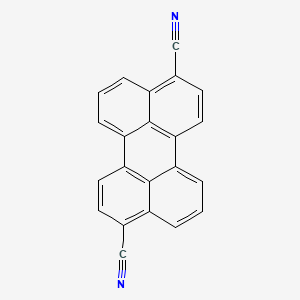

![[2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
